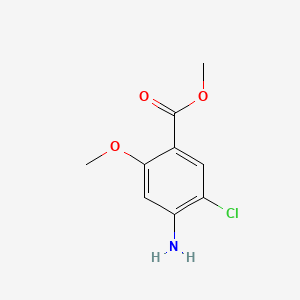

Methyl 4-amino-5-chloro-2-methoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-5-chloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYQFGBPEGLBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351444 | |

| Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20896-27-9 | |

| Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-amino-5-chloro-2-methoxybenzoate

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-amino-5-chloro-2-methoxybenzoate, a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound is a crucial building block in the synthesis of various pharmacologically active molecules. Its structure, featuring amino, chloro, and methoxy functional groups on a benzene ring, makes it a versatile precursor for the development of new chemical entities. A common application for this compound is as an intermediate in the synthesis of Mosapride, a gastroprokinetic agent. This guide details a reliable synthetic pathway and the analytical methods for its characterization.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves a two-step process starting from p-aminosalicylic acid. The first step is the methylation of p-aminosalicylic acid to yield 4-amino-2-methoxybenzoic acid methyl ester, which is subsequently chlorinated to produce the final product.

Synthesis Workflow

The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic pathway of this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 4-amino-2-methoxybenzoate

-

In a well-ventilated fume hood, a mixture of p-aminosalicylic acid and potassium hydroxide is prepared in acetone and stirred.

-

The mixture is cooled to a temperature of 20-30°C.

-

Dimethyl sulfate is added dropwise to the reaction mixture.

-

The reaction is allowed to proceed for 5-6 hours.

-

After the reaction is complete, the resulting solution is extracted with ethyl acetate.

-

The organic layer is collected and the solvent is removed by rotary evaporation to obtain a solid.

-

The solid is dried to yield 4-amino-2-methoxybenzoic acid methyl ester.

Step 2: Synthesis of this compound [1]

-

Methyl 4-amino-2-methoxybenzoate and N-chlorosuccinimide (NCS) are dissolved in N,N-dimethylformamide (DMF) in a 1:1 molar ratio.

-

The reaction mixture is heated to 65-75°C and stirred for 3-4 hours.[1]

-

Upon completion of the reaction, the hot mixture is poured into ice water, which causes the product to precipitate as a solid.

-

The solid is collected by filtration and dried.

-

This procedure yields this compound with a reported yield of 87.5%.[1]

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 135°C |

| Solubility | Soluble in organic solvents like DMF and DMSO |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Experimental Protocol: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and the spectrum is recorded on an NMR spectrometer (e.g., 400 MHz).

-

Expected Chemical Shifts (δ) in ppm:

-

Aromatic protons

-

Methoxy group protons (-OCH₃)

-

Ester methyl group protons (-COOCH₃)

-

Amino group protons (-NH₂)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Experimental Protocol: A concentrated sample of the compound in a suitable deuterated solvent is used to acquire the ¹³C NMR spectrum.

-

Expected Chemical Shifts (δ) in ppm:

-

Carbonyl carbon of the ester

-

Aromatic carbons

-

Methoxy carbon

-

Ester methyl carbon

-

FT-IR (Fourier-Transform Infrared) Spectroscopy

-

Experimental Protocol: The IR spectrum is typically recorded using a KBr pellet of the solid sample or as a thin film.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

N-H stretching (amino group)

-

C=O stretching (ester carbonyl)

-

C-O stretching (ester and ether)

-

Aromatic C-H and C=C stretching

-

C-Cl stretching

-

Mass Spectrometry (MS)

-

Experimental Protocol: Mass spectra can be obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Expected m/z Peaks:

-

Molecular ion peak [M]⁺

-

Isotopic peak for chlorine [M+2]⁺

-

Fragmentation peaks corresponding to the loss of functional groups.

-

Characterization Workflow

The logical flow of the characterization process is outlined below.

References

Methyl 4-amino-5-chloro-2-methoxybenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Methyl 4-amino-5-chloro-2-methoxybenzoate, a key chemical intermediate in pharmaceutical research and development. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis, and a visualization of its potential biological signaling pathway.

Core Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₉H₁₀ClNO₃. It is also known by its IUPAC name, this compound, and is assigned the CAS number 20896-27-9. This compound serves as a valuable building block in the synthesis of more complex molecules.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO₃ | [1] |

| Molecular Weight | 215.63 g/mol | [1] |

| CAS Number | 20896-27-9 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4-Amino-5-chloro-2-methoxy-benzoic acid methyl ester, 4-Amino-5-chloro-o-anisic acid methyl ester | [1] |

| Melting Point | 135 °C | [1] |

| Boiling Point | 372.30 °C | [1] |

| Appearance | Solid | [2] |

Spectral Data Summary

| Technique | Data Highlights |

| ¹H NMR | Spectral data available in chemical databases. |

| ¹³C NMR | Spectral data available in chemical databases.[3] |

| IR Spectroscopy | Spectral data available in chemical databases. |

| Mass Spectrometry | Spectral data available in chemical databases. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from p-aminosalicylic acid. The first step is a methylation reaction, followed by a chlorination step.

Step 1: Methylation of p-aminosalicylic acid

This procedure outlines the synthesis of the intermediate, methyl 4-amino-2-methoxybenzoate.

-

Materials: p-aminosalicylic acid, potassium hydroxide, acetone, dimethyl sulfate, ethyl acetate.

-

Procedure:

-

p-aminosalicylic acid and potassium hydroxide are mixed in an acetone solution and stirred.

-

The temperature is lowered to 20-30°C.

-

Dimethyl sulfate is gradually added dropwise, and the reaction is allowed to proceed.

-

Once the starting material is dissolved, the product is extracted with ethyl acetate.

-

The ethyl acetate is removed by rotary evaporation to yield a solid, which is then dried to obtain 4-amino-2-methoxybenzoic acid methyl ester.

-

Step 2: Chlorination of methyl 4-amino-2-methoxybenzoate

This part of the protocol describes the final step to obtain the target compound.

-

Materials: 4-amino-2-methoxy-methyl benzoate, N-chlorosuccinimide (NCS), dimethylformamide (DMF), ice water.

-

Procedure:

-

4-amino-2-methoxy-methyl benzoate and N-chlorosuccinimide are stirred in a DMF solution at a temperature of 65-75°C.

-

While still hot, the reaction mixture is poured into ice water, causing the product to precipitate as a solid.

-

The solid is collected by filtration and dried to yield this compound.

-

Potential Biological Signaling Pathway

Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been identified as potent agonists and antagonists of the 5-HT4 receptor.[4] The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including gastrointestinal motility and cognitive function. The following diagram illustrates this potential signaling pathway.

References

An In-depth Technical Guide to Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS Number: 20896-27-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-chloro-2-methoxybenzoate is a substituted aromatic amine and a benzoic acid ester. It is a compound of significant interest in the pharmaceutical sciences, primarily recognized as a key intermediate in the synthesis of various pharmacologically active molecules and as a known impurity and metabolite of the widely used antiemetic drug, Metoclopramide.[1][2][3] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its biological relevance.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 20896-27-9 | [4] |

| Molecular Formula | C₉H₁₀ClNO₃ | [5] |

| Molecular Weight | 215.63 g/mol | [5] |

| Appearance | White to light beige fine crystalline powder | [2] |

| Melting Point | 135 °C | [4] |

| Boiling Point | 372.3 °C (Predicted) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and synthesis are outlined below.

Synthesis of this compound

A common synthetic route involves the chlorination of a precursor, methyl 4-acetamido-2-methoxybenzoate.[7]

-

Materials: Methyl 4-acetamido-2-methoxybenzoate, N,N-dimethylformamide (DMF), N-chlorosuccinimide (NCS), Deionized water.

-

Procedure:

-

In a 1L reaction flask, dissolve 50g of methyl 4-acetamido-2-methoxybenzoate in 136g of N,N-dimethylformamide (DMF) with stirring until the solid is completely dissolved.[7]

-

Add 50g of N-chlorosuccinimide (NCS) to the solution.[7]

-

Slowly heat the reaction mixture to 40 °C and maintain this temperature for 5 hours.[7]

-

Increase the temperature to 65 °C and continue the reaction for an additional 4 hours.[7]

-

After the reaction is complete, cool the mixture to 0 °C and allow it to crystallize for 8 hours.[7]

-

The crude product is collected, and the DMF mother liquor is reserved.[7]

-

To purify, dissolve the crude product in 100g of deionized water and heat to 50 °C for 4 hours.[2]

-

Cool the solution to 5 °C and filter the solid.[2]

-

Dry the filtered solid to obtain the final white crystalline product of Methyl 4-acetamido-5-chloro-2-methoxybenzoate.[2]

-

Determination of Melting Point

The melting point of a crystalline solid can be determined using the capillary method.[8][9]

-

Materials: this compound (powdered), capillary tubes (sealed at one end), melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Procedure:

-

Finely powder the crystalline sample.[9]

-

Pack a small amount of the powdered sample into a capillary tube by tapping the open end into the powder and then tapping the sealed end on a hard surface to compact the sample at the bottom. The sample height should be 1-2 mm.[10]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to get an approximate melting point range.[10]

-

Allow the apparatus to cool.

-

For an accurate measurement, heat the sample again at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[10]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

-

Determination of Boiling Point

The boiling point can be determined using the capillary method with an inverted capillary tube.[4][6][11]

-

Materials: this compound, small test tube, capillary tube (sealed at one end), thermometer, heating apparatus (e.g., aluminum block or Thiele tube).[4][11]

-

Procedure:

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[11]

-

Attach the test tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

Heat the apparatus slowly and uniformly.[4]

-

Observe the inverted capillary tube. As the liquid heats, air trapped in the capillary will bubble out.[12]

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[11]

-

Alternatively, note the temperature when the bubbling stops upon cooling, and liquid begins to enter the capillary tube. This temperature is the boiling point.[12]

-

Determination of Solubility

A qualitative assessment of solubility in various solvents provides insight into the polarity and functional groups of the compound.[13][14][15]

-

Materials: this compound, small test tubes, various solvents (e.g., water, diethyl ether, 5% NaOH, 5% HCl, concentrated H₂SO₄).[16]

-

Procedure:

-

Place approximately 25 mg of the solid sample into a small test tube.[13]

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[13]

-

Observe whether the solid dissolves completely, partially, or not at all.

-

Record the compound as soluble, partially soluble, or insoluble in the respective solvent.[17]

-

Systematically test the solubility in a sequence of solvents (e.g., water, then ether, then acidic and basic solutions) to classify the compound based on its solubility characteristics.[14]

-

Biological Context and Signaling Pathways

This compound is primarily of interest due to its relationship with the drug Metoclopramide. It is identified as a metabolite of Metoclopramide.[18][19] The metabolism of Metoclopramide is mainly carried out by the cytochrome P450 enzyme CYP2D6.[20]

While the direct biological activity of this compound is not extensively documented, its structural similarity to compounds that interact with serotonin receptors is noteworthy. Derivatives of the corresponding carboxylic acid, 4-amino-5-chloro-2-methoxybenzoic acid, have been synthesized and shown to be potent agonists and antagonists for 5-HT4 receptors.[21]

5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that has implications for various cellular functions, including neurotransmitter release.[21]

Caption: Simplified 5-HT4 Receptor Signaling Pathway.

Synthesis and Impurity Workflow

The synthesis of this compound is a multi-step process that can be visualized as a workflow. Understanding this workflow is crucial for process optimization and impurity control in pharmaceutical manufacturing.

Caption: Synthesis and Impurity Relationship Workflow.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. scribd.com [scribd.com]

- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. youtube.com [youtube.com]

- 16. scribd.com [scribd.com]

- 17. chem.ws [chem.ws]

- 18. Synthesis of a metabolite of metoclopramide and its detection in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of Methyl 4-amino-5-chloro-2-methoxybenzoate

An In-Depth Technical Guide on the Biological Significance of Methyl 4-amino-5-chloro-2-methoxybenzoate

Introduction

This compound is a substituted aromatic compound that serves as a pivotal intermediate in synthetic organic chemistry. While direct biological activities of this specific methyl ester are not extensively documented, its true significance lies in its role as a versatile chemical scaffold for the development of potent and selective pharmacologically active agents. Its parent acid, 4-amino-5-chloro-2-methoxybenzoic acid, is a key building block for a series of compounds that exhibit high affinity for serotonin receptors, particularly the 5-HT₄ subtype.

This technical guide provides an in-depth overview of the biological activities of compounds derived from this core structure, focusing on their interactions with the 5-HT₄ receptor. We will present quantitative data, detailed experimental protocols, and a visualization of the structure-activity relationships that govern their pharmacological profiles.

Core Application: Development of 5-HT₄ Receptor Modulators

Research has demonstrated that ester derivatives of 4-amino-5-chloro-2-methoxybenzoic acid are potent modulators of the 5-HT₄ receptor, a G-protein coupled receptor involved in various physiological processes, including gastrointestinal motility and cognitive function.[1][2] These derivatives have been shown to act as both agonists and antagonists, depending on the specific substitutions made to the molecule.

Structure-Activity Relationship (SAR)

A key study synthesized a series of benzoates by combining 4-amino-5-chloro-2-methoxybenzoic acid with various substituted 1-piperidineethanols.[1] The resulting compounds showed nanomolar affinity for the 5-HT₄ receptor. A critical finding was the dramatic shift in pharmacological activity based on the substitution pattern on the piperidine ring.

-

Agonist and Partial Agonist Activity: Monosubstitution on the piperidine ring with groups such as methyl, hydroxyl, or acetamido resulted in compounds with potent 5-HT₄ receptor agonist activity. For instance, compound 7a (ML 10302) was identified as a powerful agonist. While some of these compounds were as potent as serotonin (5-HT), they exhibited a partial agonist profile, with maximal responses reaching only 60-80% of that of 5-HT.[1]

-

Antagonist Activity: The introduction of two methyl groups onto the piperidine ring (e.g., cis-3,5-dimethylpiperidine) led to a complete switch in activity, producing a potent 5-HT₄ receptor antagonist, compound 7g .[1] This highlights a sensitive structural dependency for functional activity at the receptor.

The following diagram illustrates this critical switch from agonist to antagonist activity based on piperidine ring substitution.

Quantitative Biological Data

The binding affinities and functional activities of key derivatives are summarized below. The data were obtained from radioligand binding assays in rat striatum and functional assays in isolated rat esophagus tissue.[1]

| Compound ID | Substitution on Piperidine Ring | Binding Affinity (Kᵢ, nM) | Functional Activity (pA₂) | Pharmacological Profile |

| 7a | Unsubstituted | 1.07 ± 0.5 | - | Potent Agonist |

| 7k | 4-CONH₂ | 1.0 ± 0.3 | - | Potent Agonist |

| 7g | cis-3,5-dimethyl | 0.26 ± 0.06 | 8.6 | Potent Antagonist |

Table 1: Quantitative data for key 4-amino-5-chloro-2-methoxybenzoic acid derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of these compounds.[1]

Radioligand Binding Assay for 5-HT₄ Receptor Affinity

-

Objective: To determine the binding affinity (Kᵢ) of the test compounds for the 5-HT₄ receptor.

-

Tissue Preparation: Striatum tissue from male Wistar rats is dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.

-

Assay Procedure:

-

The membrane homogenate is incubated with the selective 5-HT₄ antagonist radioligand [³H]GR 113808 (at a concentration of ~0.1 nM).

-

Varying concentrations of the test compounds (e.g., 10⁻¹¹ to 10⁻⁵ M) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known 5-HT₄ ligand, such as serotonin (10 µM).

-

The incubation is carried out at 37°C for 30 minutes and terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis. The binding affinity (Kᵢ) is then derived from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assay for Agonist/Antagonist Activity (Rat Esophagus)

-

Objective: To assess the functional activity of the compounds as agonists or antagonists at the 5-HT₄ receptor.

-

Tissue Preparation: A segment of the tunica muscularis externa from the rat esophagus is mounted in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. The tissue is placed under a resting tension of 1 g.

-

Agonist Activity Protocol:

-

After an equilibration period, cumulative concentration-response curves are generated for serotonin (5-HT) or the test compound.

-

The relaxation of the pre-contracted esophageal muscle is measured isometrically.

-

The potency (pD₂) and maximal response (Eₘₐₓ) relative to 5-HT are determined.

-

-

Antagonist Activity Protocol:

-

The tissue is incubated with the antagonist test compound (e.g., compound 7g ) for a set period (e.g., 20 minutes) before generating a cumulative concentration-response curve for the agonist (5-HT).

-

The degree of the rightward shift in the agonist's concentration-response curve is used to calculate the antagonist's potency, expressed as the pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's EC₅₀ value.

-

The workflow for screening and characterizing these compounds is outlined in the diagram below.

Conclusion

This compound is a high-value starting material in medicinal chemistry. While it may not possess significant intrinsic biological activity, it provides a validated structural foundation for the synthesis of potent and functionally diverse modulators of the 5-HT₄ receptor. The ability to switch a derivative from a potent agonist to a potent antagonist through minor structural modifications underscores the chemical tractability and importance of this scaffold in drug discovery and development. The data and protocols presented here offer a comprehensive technical overview for researchers and scientists working in the field of serotonin receptor pharmacology and drug design.

References

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 4-amino-5-chloro-2-methoxybenzoate Derivatives

This technical guide provides a detailed overview of the mechanism of action for derivatives of Methyl 4-amino-5-chloro-2-methoxybenzoate, targeting researchers, scientists, and drug development professionals. The content herein is based on the reported biological activities of compounds synthesized from the parent molecule, 4-amino-5-chloro-2-methoxybenzoic acid.

Introduction

This compound is an organic compound that serves as a crucial building block in the synthesis of pharmacologically active molecules.[1][2] While the compound itself is primarily considered a chemical intermediate, its core structure, 4-amino-5-chloro-2-methoxybenzoic acid, is the foundation for a series of potent serotonin 5-HT4 receptor modulators.[3][4] This guide will focus on the mechanism of action of these derivatives, which exhibit both agonist and antagonist activities at the 5-HT4 receptor, a key target in gastrointestinal and central nervous system disorders.

Core Mechanism of Action: 5-HT4 Receptor Modulation

Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been shown to be potent modulators of the 5-HT4 receptor.[3] These compounds, particularly various ester derivatives, can act as either agonists or antagonists at this receptor, depending on the specific substitutions made to the core molecule.[3]

-

Agonist Activity: As agonists, these compounds bind to and activate the 5-HT4 receptor, mimicking the action of the endogenous ligand, serotonin. This activation stimulates a downstream signaling cascade, primarily through the Gs alpha subunit of the G-protein complex, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This agonist activity is particularly relevant for prokinetic agents used to treat gastrointestinal motility disorders.

-

Antagonist Activity: Conversely, certain structural modifications to the 4-amino-5-chloro-2-methoxybenzoate scaffold result in compounds that act as 5-HT4 receptor antagonists.[3] These molecules bind to the receptor with high affinity but do not elicit a functional response. Instead, they block the binding of serotonin and other 5-HT4 agonists, thereby inhibiting the receptor's activity.[3] This antagonistic action is valuable for conditions where dampening of serotonergic signaling in specific tissues is desired.

Signaling Pathway of 5-HT4 Receptor Activation

The signaling pathway initiated by the activation of the 5-HT4 receptor by an agonist derivative of this compound is depicted below.

Quantitative Data: Receptor Binding and Functional Activity

The following table summarizes the quantitative data for representative ester derivatives of 4-amino-5-chloro-2-methoxybenzoic acid, highlighting their affinity for the 5-HT4 receptor (Ki) and, where applicable, their antagonist potency (pA2).[3]

| Compound ID | R Group on Ester | 5-HT4 Binding Affinity (Ki, nM) | Functional Activity | Antagonist Potency (pA2) |

| 7a | 2-(piperidin-1-yl)ethyl | 1.07 ± 0.5 | Partial Agonist | - |

| 7k | 2-(4-hydroxypiperidin-1-yl)ethyl | 1.0 ± 0.3 | Partial Agonist | - |

| 7g | 2-(cis-3,5-dimethylpiperidin-1-yl)ethyl | 0.26 ± 0.06 | Antagonist | 8.6 |

Data extracted from the Journal of Medicinal Chemistry.[3]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of these compounds are provided below.

5.1. Radioligand Binding Assays

This protocol is used to determine the binding affinity (Ki) of the test compounds for the 5-HT4 receptor.

-

Tissue Preparation: Rat striatum tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the same buffer to a final protein concentration of approximately 200 µg/mL.

-

Assay Conditions: The binding assay is performed in a total volume of 1 mL containing the membrane preparation, the radioligand [3H]GR113808 (a known high-affinity 5-HT4 antagonist), and varying concentrations of the test compound.

-

Incubation: The mixture is incubated at 25°C for 60 minutes to allow for binding to reach equilibrium.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT4 ligand (e.g., serotonin). The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

5.2. Isolated Tissue Functional Assays (Rat Esophagus)

This protocol is used to assess the functional agonist or antagonist activity of the test compounds.

-

Tissue Preparation: A section of the tunica muscularis mucosae from the rat esophagus is dissected and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

Experimental Setup: The tissue is connected to an isometric force transducer to record changes in muscle tension. The tissue is allowed to equilibrate under a resting tension of 0.5 g.

-

Agonist Activity: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound to the organ bath and measuring the resulting muscle relaxation.

-

Antagonist Activity: To determine antagonist potency (pA2), the tissue is pre-incubated with a fixed concentration of the antagonist for a specified period. A concentration-response curve for a known 5-HT4 agonist (e.g., serotonin) is then generated in the presence of the antagonist. The rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value.

Experimental Workflow for Compound Screening

The following diagram illustrates a typical workflow for the screening and characterization of novel derivatives of this compound.

Conclusion

This compound is a valuable scaffold in medicinal chemistry. Its derivatives have been successfully developed into potent and selective modulators of the 5-HT4 receptor, exhibiting both agonist and antagonist properties. The mechanism of action of these compounds is centered on their ability to interact with the 5-HT4 receptor and either stimulate or block its downstream signaling pathways. The quantitative data and experimental protocols outlined in this guide provide a comprehensive understanding of the pharmacological profile of this class of compounds and underscore their potential for the development of novel therapeutics.

References

Spectroscopic Analysis of Methyl 4-amino-5-chloro-2-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Methyl 4-amino-5-chloro-2-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The document details the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate understanding.

Molecular Structure and Properties

-

Compound Name: this compound

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 215.04 | [M]+ (Molecular ion for ³⁵Cl isotope) |

| 217.04 | [M+2]+ (Molecular ion for ³⁷Cl isotope) |

| Further fragmentation data not available |

Table 5: UV-Vis Spectroscopic Data

| λmax (nm) | Solvent |

| Data not available in search results |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on sample solubility.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.[5][6]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid Sample (Thin Film): Dissolve the solid in a volatile solvent like methylene chloride, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[7]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.[8]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns.[9] Electrospray Ionization (ESI) is often used for LC-MS and typically produces the protonated molecular ion [M+H]⁺.[5]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z.

-

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[10][11]

UV-Vis Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Record the sample spectrum over a wavelength range of approximately 200-800 nm.

-

The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λ_max) is a key characteristic.

-

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Structural Elucidation from Spectroscopic Data

Caption: Correlation of expected spectroscopic data with the molecular structure.

References

- 1. This compound | 20896-27-9 | FM25431 [biosynth.com]

- 2. Methyl 4-amino-2-chloro-5-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-amino-5-chloro-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-5-chloro-2-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Metoclopramide. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for optimizing reaction conditions, formulation development, and ensuring the quality and shelf-life of related active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for its assessment, and discusses its role in synthetic pathways. Due to the limited publicly available quantitative data for this specific compound, information from closely related analogues and general principles of pharmaceutical analysis are leveraged to provide a robust framework for its handling and characterization.

Physicochemical Properties

This compound is a white solid organic compound. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 20896-27-9 |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| Melting Point | 135.00 °C |

| Boiling Point | 372.30 °C |

| Appearance | White Solid |

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative information and data on analogous compounds provide valuable insights.

Qualitative Solubility

Based on available information, this compound exhibits solubility in the following organic solvents:

-

Chloroform

-

Dichloromethane

-

Methanol

Aqueous Solubility of a Related Compound

For the N-acetylated analogue, Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS No. 4093-31-6), a quantitative aqueous solubility value has been reported:

| Compound | Solvent | Temperature | Solubility |

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Water | 25 °C | 1.14 g/L[1] |

This suggests that the parent amine, this compound, is likely to have a low but measurable solubility in water. The presence of the free amino group might slightly increase its polarity and potential for hydrogen bonding compared to the acetylated form, which could influence its aqueous solubility.

Stability Profile

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways can be anticipated:

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-amino-5-chloro-2-methoxybenzoic acid.

-

Oxidation: The aromatic amino group can be susceptible to oxidation, potentially leading to the formation of colored degradation products. This can be initiated by exposure to air, light, or oxidizing agents.

-

Photodegradation: Aromatic compounds, particularly those with amino and chloro substituents, can be sensitive to light and may undergo photodegradation.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store at 10°C - 25°C in a well-ventilated place.

-

Light: Keep protected from light.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

-

Moisture: Keep the container tightly closed to prevent moisture absorption, which could facilitate hydrolysis.

Experimental Protocols

The following sections outline detailed experimental methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, chloroform, etc.)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC with a suitable detector (e.g., UV) or other quantitative analytical technique

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility in units such as g/L or mg/mL.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep the solution at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C) for a defined period.

-

Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method. An HPLC-MS method is highly recommended for the identification of degradation products.

Role in Synthetic Pathways

This compound is a crucial intermediate in the synthesis of Metoclopramide, a widely used antiemetic and prokinetic agent. The general synthetic route involves the amidation of the corresponding benzoic acid derivative.

Conclusion

While specific, detailed quantitative data on the solubility and stability of this compound remains limited in the public domain, this technical guide provides a foundational understanding based on available information and established scientific principles. The qualitative solubility data, coupled with information from a close analogue, offers a starting point for solvent selection in synthetic and formulation processes. The outlined potential degradation pathways and recommended storage conditions are crucial for maintaining the compound's integrity. The detailed experimental protocols for solubility and stability testing provide a practical framework for researchers and drug development professionals to generate in-house data, which is essential for regulatory submissions and ensuring product quality. A thorough characterization of these properties is indispensable for the successful application of this compound in pharmaceutical development.

References

An In-depth Technical Guide to Methyl 4-amino-5-chloro-2-methoxybenzoate: A Key Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-5-chloro-2-methoxybenzoate is a substituted aromatic ester that serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is central to the development of selective ligands for the 5-HT₄ receptor, making it a compound of significant interest in neuroscience and gastrointestinal research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and analytical characterization. Furthermore, it delves into its application as a key building block for potent 5-HT₄ receptor agonists and antagonists, presenting relevant biological data and experimental protocols.

Chemical and Physical Properties

This compound, also known as 4-amino-5-chloro-o-anisic acid methyl ester, is a solid organic compound at room temperature.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20896-27-9 | [3][4][5] |

| Molecular Formula | C₉H₁₀ClNO₃ | [1][3][4] |

| Molecular Weight | 215.63 g/mol | [3][5] |

| Appearance | Solid | [1][2] |

| Melting Point | 135.00 °C | [3] |

| Boiling Point | 372.30 °C | [3] |

| Storage | Store at 10°C - 25°C | [3] |

Synthesis and Purification

The synthesis of this compound is well-documented, often starting from p-aminosalicylic acid. A common synthetic route involves the initial protection of the amino group by acetylation, followed by methylation of the hydroxyl and carboxylic acid groups, chlorination, and subsequent deacetylation. Alternatively, direct chlorination of Methyl 4-amino-2-methoxybenzoate can be employed.

Synthesis of the Acetylated Precursor: Methyl 4-acetamido-5-chloro-2-methoxybenzoate

A widely used method for the synthesis of the acetylated intermediate involves the chlorination of Methyl 4-acetamido-2-methoxybenzoate.

Experimental Protocol:

-

Reaction Setup: In a 1L reaction flask, dissolve 50g of Methyl 4-acetamido-2-methoxybenzoate in 136g of N,N-dimethylformamide (DMF) with stirring until the solid is completely dissolved.[6][7]

-

Chlorination: Add 50g of N-chlorosuccinimide (NCS) to the solution.[6][7]

-

Reaction Conditions: Slowly heat the reaction mixture to 40°C and maintain this temperature for 5 hours. Subsequently, raise the temperature to 65°C and continue the reaction for an additional 4 hours.[6][7]

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to 0°C and allow it to crystallize for 8 hours.[6][7] The crude product, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, will precipitate.

-

Purification: The crude product can be further purified by recrystallization. Dissolve the crude solid in 100g of deionized water and heat to 50°C for 4 hours. Cool the solution to 5°C to induce crystallization, filter the solid, and dry to obtain the purified product.[6] This process can yield a product with a purity of ≥99.8% as determined by HPLC.[6]

Synthesis of this compound

The target compound can be synthesized by direct chlorination of Methyl 4-amino-2-methoxybenzoate.

Experimental Protocol:

-

Reaction Setup: Prepare a solution of 4-amino-2-methoxy-methyl benzoate in N,N-dimethylformamide (DMF).

-

Chlorination: Add N-chlorosuccinimide (NCS) to the solution in a 1:1 molar ratio.[8][9]

-

Reaction Conditions: Stir the reaction mixture at 65-75°C for 3-4 hours.[9]

-

Isolation: While still hot, pour the reaction mixture into ice water to precipitate the solid product.[9]

-

Purification: Filter the precipitate and dry to obtain this compound.[9] This method has been reported to yield up to 88.3% of the final product.[8]

Hydrolysis to 4-Amino-5-chloro-2-methoxybenzoic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of Metoclopramide and other benzamide derivatives.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, mix this compound with a solution of potassium hydroxide in a mixture of methanol and water (e.g., 5:2 volume ratio).[9] The molar ratio of the ester to potassium hydroxide should be approximately 1:2.2.[9]

-

Reaction Conditions: Stir the mixture under reflux for approximately 2-3 hours.[9]

-

Decolorization: Add activated carbon to the reaction mixture and continue to reflux for 20-40 minutes for decolorization.[9]

-

Isolation: Filter the hot solution to remove the activated carbon. Remove the solvent by rotary evaporation.

-

Precipitation: Add water to the residue and adjust the pH to approximately 5 with a 3mol/L solution of hydrochloric acid. A white solid, 4-amino-5-chloro-2-methoxybenzoic acid, will precipitate from the solution.

-

Purification: Filter the solid and dry to obtain the final product. This process can achieve a yield of over 90%.[8]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and its derivatives. A common approach for related compounds like Metoclopramide and its impurities involves reversed-phase chromatography.

Illustrative HPLC Conditions for Related Compounds:

-

Column: Coresep 100 mixed-mode column (for Metoclopramide and impurities).[10]

-

Mobile Phase: A mixture of acetonitrile and an acidic buffer (e.g., 65% ACN with 0.2% H₃PO₄).[10] For Metoclopramide analysis, a mobile phase of ethanol and formic acid solution (pH 2.0; 30:70 v/v) has also been reported.[11]

-

Detection: UV detection at a wavelength of 235 nm or 273 nm is typically used.[10][11]

-

Flow Rate: A flow rate of 1.0 mL/min is common.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound. While a detailed spectral analysis is beyond the scope of this guide, spectra for the related compound Methyl 4-acetamido-5-chloro-2-methoxybenzoate are publicly available and can serve as a reference.[12][13] The spectra would confirm the presence of the methoxy group, the ester methyl group, the aromatic protons, and the amino group.

Biological Activity and Applications

This compound is a crucial building block for the synthesis of potent and selective 5-HT₄ receptor ligands. The 5-HT₄ receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[14][15] This signaling pathway is involved in various physiological processes, particularly in the gastrointestinal tract and the central nervous system.

Derivatives as 5-HT₄ Receptor Ligands

Numerous derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and evaluated for their affinity and activity at the 5-HT₄ receptor. These studies have demonstrated that modifications to the ester or amide portion of the molecule can lead to potent agonists, partial agonists, and antagonists.

Quantitative Biological Data for 4-Amino-5-chloro-2-methoxybenzoic Acid Derivatives:

| Compound | Modification | Receptor Affinity (Ki, nM) | Functional Activity | Reference |

| 7a (ML 10302) | Ester with N-methyl-4-piperidinemethanol | 1.07 ± 0.5 | Partial Agonist | [6] |

| 7k | Ester with 4-piperidineethanol | 1.0 ± 0.3 | Partial Agonist | [6] |

| 7g | Ester with cis-3,5-dimethyl-4-piperidineethanol | 0.26 ± 0.06 | Antagonist (pA₂ = 8.6) | [6] |

Experimental Protocol: 5-HT₄ Receptor Binding Assay

A common method to determine the affinity of a compound for the 5-HT₄ receptor is a radioligand binding assay.

Illustrative Protocol:

-

Tissue Preparation: Prepare a crude membrane fraction from a tissue known to express 5-HT₄ receptors, such as the rat striatum.

-

Radioligand: Use a high-affinity 5-HT₄ receptor radioligand, for example, [³H]GR113808.

-

Assay Buffer: Prepare an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a microtiter plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound (e.g., a derivative of this compound).

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value can then be calculated using the Cheng-Prusoff equation.

Safety and Handling

This compound and its related compounds should be handled with appropriate safety precautions in a laboratory setting. The safety data for the related compound, 4-Amino-5-chloro-2-methoxybenzoic acid, indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[16]

Recommended Handling Procedures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a valuable and versatile research chemical, primarily serving as a key intermediate in the synthesis of potent 5-HT₄ receptor modulators. Its well-defined synthesis and the established biological significance of its derivatives make it an important tool for researchers in medicinal chemistry, pharmacology, and drug development. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling further exploration and utilization of this compound in scientific research.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow from the precursor to the final biologically active derivatives and their subsequent analysis.

References

- 1. Methyl 4-amino-2-chloro-5-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 2. fishersci.se [fishersci.se]

- 3. This compound | 20896-27-9 | FM25431 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. news-medical.net [news-medical.net]

- 9. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 10. helixchrom.com [helixchrom.com]

- 11. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

- 13. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 5-HT4 receptor - Wikipedia [en.wikipedia.org]

- 16. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Methyl 4-amino-5-chloro-2-methoxybenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-chloro-2-methoxybenzoate is a versatile substituted aniline derivative that serves as a key building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and medicinal chemistry sectors. Its trifunctional nature, possessing an amino group, a chloro substituent, and a methyl ester, allows for diverse chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in various organic transformations.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO₃ | [1] |

| Molecular Weight | 215.63 g/mol | [1] |

| Melting Point | 135.0 °C | [1] |

| Boiling Point | 372.3 °C | [1] |

| IUPAC Name | This compound | |

| CAS Number | 20896-27-9 | [1] |

Applications in Organic Synthesis

This compound is a valuable intermediate in multi-step syntheses. Key applications include:

-

Precursor for Carboxylic Acid Derivatives: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-amino-5-chloro-2-methoxybenzoic acid, which is a crucial intermediate for the synthesis of various pharmaceuticals, including prokinetic agents.

-

Amide Bond Formation: The ester functionality can undergo amidation with various amines to produce a diverse library of benzamide derivatives. This is particularly relevant in drug discovery for creating compounds that can interact with biological targets through hydrogen bonding.

-

Synthesis of Bioactive Molecules: This compound and its derivatives are instrumental in the synthesis of potent and selective 5-HT₄ receptor agonists and antagonists, which have therapeutic applications in gastrointestinal disorders.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the chlorination of methyl 4-amino-2-methoxybenzoate to yield the title compound.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Methyl 4-amino-2-methoxybenzoate

-

N-Chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF)

-

Ice water

Procedure:

-

In a reaction flask, dissolve methyl 4-amino-2-methoxybenzoate in DMF.

-

Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the solution.[3]

-

Heat the reaction mixture to 65-75°C and stir for 3 hours.[3]

-

Upon completion of the reaction (monitored by TLC), pour the hot reaction mixture into ice water to precipitate the product.[3]

-

Filter the solid precipitate and wash with cold water.

-

Dry the solid under vacuum to obtain this compound.[3]

Quantitative Data:

| Starting Material | Reagent (molar ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl 4-amino-2-methoxybenzoate | NCS (1:1) | DMF | 70 | 3 | 87.5 | [3] |

Protocol 2: Saponification to 4-Amino-5-chloro-2-methoxybenzoic Acid

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Reaction Scheme:

Caption: Hydrolysis of this compound.

Materials:

-

This compound

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Methanol

-

Water

-

3M Hydrochloric Acid (HCl)

-

Activated Carbon

Procedure:

-

In a round-bottom flask, prepare a solution of this compound in a mixture of methanol and water (5:2 v/v).[3]

-

Add potassium hydroxide (or sodium hydroxide) in a molar ratio of approximately 1:2.2 (ester:base).[3]

-

Heat the mixture to reflux and stir for at least 2 hours.[3]

-

Add activated carbon for decolorization and continue to reflux for 30 minutes.[3]

-

Filter the hot solution to remove the activated carbon.

-

Remove the methanol by rotary evaporation.

-

To the remaining aqueous solution, add water to ensure the product is fully dissolved.

-

Adjust the pH of the solution to 5 by dropwise addition of 3M HCl to precipitate the carboxylic acid.[3]

-

Filter the white solid, wash with water, and dry to obtain 4-amino-5-chloro-2-methoxybenzoic acid.[3]

Quantitative Data:

| Starting Material | Base (molar ratio) | Solvent (v/v) | Temperature | Time (h) | Yield (%) | Reference |

| This compound | KOH (1:2.2) | Methanol:Water (5:2) | Reflux | >2 | 91.4 | [3] |

| This compound | NaOH (1:2.2) | Methanol:Water (5:2) | Reflux | >2 | 90.8 | [3] |

Protocol 3: Amidation with N,N-Diethylethylenediamine

This protocol describes the direct amidation of the methyl ester to form N-(2-(diethylamino)ethyl)-4-amino-5-chloro-2-methoxybenzamide.

Reaction Scheme:

Caption: Amidation of this compound.

Materials:

-

This compound

-

N,N-Diethylethylenediamine

-

Benzene (for crystallization)

Procedure:

-

In a reaction vessel, mix this compound with an excess of N,N-diethylethylenediamine.

-

Heat the mixture to 110°C and reflux for 10 hours.

-

After cooling, remove the excess N,N-diethylethylenediamine by evaporation under reduced pressure.

-

Wash the resulting residue with water to obtain the crude product.

-

Crystallize the crude product from benzene to yield the pure amide.

Quantitative Data:

| Starting Material (mass) | Reagent (mass) | Temperature (°C) | Time (h) | Product (mass) | Reference |

| 1.0 g | 2.7 g | 110 | 10 | 1.0 g |

Experimental Workflow Visualization

The following diagram illustrates the synthetic pathway from p-aminosalicylic acid to 4-amino-5-chloro-2-methoxybenzoic acid, highlighting the role of this compound as a key intermediate.

Caption: Synthetic workflow to 4-amino-5-chloro-2-methoxybenzoic acid.

References

- 1. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

- 2. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

Application Note and Protocol for HPLC Analysis of Methyl 4-amino-5-chloro-2-methoxybenzoate

This document provides a detailed protocol for the quantitative analysis of Methyl 4-amino-5-chloro-2-methoxybenzoate using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and drug development professionals to determine the purity and concentration of this compound in various samples.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for quality control, stability testing, and ensuring the integrity of research and development processes. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the separation, identification, and quantification of this compound.

Experimental Protocol

This protocol outlines the necessary instrumentation, reagents, and procedures for the HPLC analysis.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for this separation.

-

Chemicals and Reagents:

-

This compound reference standard (≥98.0% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Phosphoric acid or Formic acid (for mobile phase modification)

-

Preparation of Solutions

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically effective. A good starting point is a gradient elution using:

-

Mobile Phase A: 0.1% Phosphoric acid in Water

-

Mobile Phase B: Acetonitrile The gradient can be optimized to achieve the best separation.

-

-

Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is a suitable diluent for sample and standard preparation.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the diluent.

-

Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

-

Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample, dissolve it in 10 mL of diluent to create a stock solution, and then dilute 1 mL of this stock to 10 mL with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These parameters may be adjusted to optimize the separation.

| Parameter | Recommended Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |

| Run Time | 30 minutes |

Data Presentation

The results of the HPLC analysis should be presented in a clear and organized manner. The following table provides an example of how to summarize the quantitative data.

| Sample ID | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity (%) |

| Standard | e.g., 12.5 | e.g., 1,500,000 | 0.100 | 99.8 |

| Sample 1 | e.g., 12.5 | e.g., 1,485,000 | 0.099 | 99.0 |

| Sample 2 | e.g., 12.6 | e.g., 1,450,000 | 0.097 | 97.5 |

System Suitability

Before sample analysis, system suitability tests should be performed to ensure the chromatographic system is performing adequately. Key parameters to evaluate are presented in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Application Notes and Protocols for the Purification of Methyl 4-amino-5-chloro-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various techniques to purify Methyl 4-amino-5-chloro-2-methoxybenzoate, a key intermediate in the synthesis of several pharmaceutical compounds. The described methods include recrystallization, column chromatography, and a general washing and extraction procedure.

Introduction

This compound is a crucial building block in the synthesis of prokinetic agents and other active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final drug product. Common impurities in crude this compound often include unreacted starting materials, by-products from the chlorination step, and other process-related impurities. This guide outlines effective laboratory-scale purification strategies to achieve high-purity this compound.

Purification Techniques: A Comparative Overview

Several techniques can be employed to purify crude this compound. The choice of method depends on the initial purity of the crude material, the nature of the impurities, and the desired final purity and yield. Below is a summary of representative data for common purification techniques.

| Purification Technique | Initial Purity (Hypothetical) | Final Purity (Hypothetical) | Recovery Yield (Hypothetical) | Key Advantages | Key Disadvantages |

| Recrystallization (Methanol) | 90% | 98.5% | 85% | Simple, scalable, effective for removing less soluble impurities. | Solvent selection is critical; potential for product loss in mother liquor. |

| Recrystallization (Ethanol/Water) | 90% | 99.0% | 80% | Good for inducing crystallization; water acts as an anti-solvent. | "Oiling out" can occur if not performed carefully. |

| Column Chromatography | 85% | >99.5% | 70% | High resolving power, capable of separating closely related impurities. | More time-consuming, requires larger volumes of solvent, more complex to scale up. |

| Activated Carbon Treatment | N/A | N/A | ~95% | Effective for removing colored impurities. | Primarily a decolorizing step, not for removing structural analogs. |

Experimental Protocols

Protocol 1: Recrystallization from Methanol

This protocol describes the purification of crude this compound using a single-solvent recrystallization method with methanol.

Materials:

-

Crude this compound

-

Methanol (HPLC grade)

-

Erlenmeyer flask

-

Heating mantle or hot plate with stirrer

-

Condenser

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

Procedure:

-

Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of methanol and a stir bar.

-

Heating: Gently heat the mixture with stirring. Add small portions of hot methanol until the solid completely dissolves. It is crucial to avoid adding an excess of solvent to ensure a good recovery yield.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if decolorized): If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should commence. To maximize the yield, the flask can be subsequently placed in an ice bath.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature to obtain pure this compound.

Application Notes and Protocols: Methyl 4-Amino-5-Chloro-2-Methoxybenzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction